

Application Notes and Protocols for Studying Glucocerebrosidase Folding Using Chemical Chaperones

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Compound of Interest

Compound Name: *Glucocerebrosides*

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Introduction

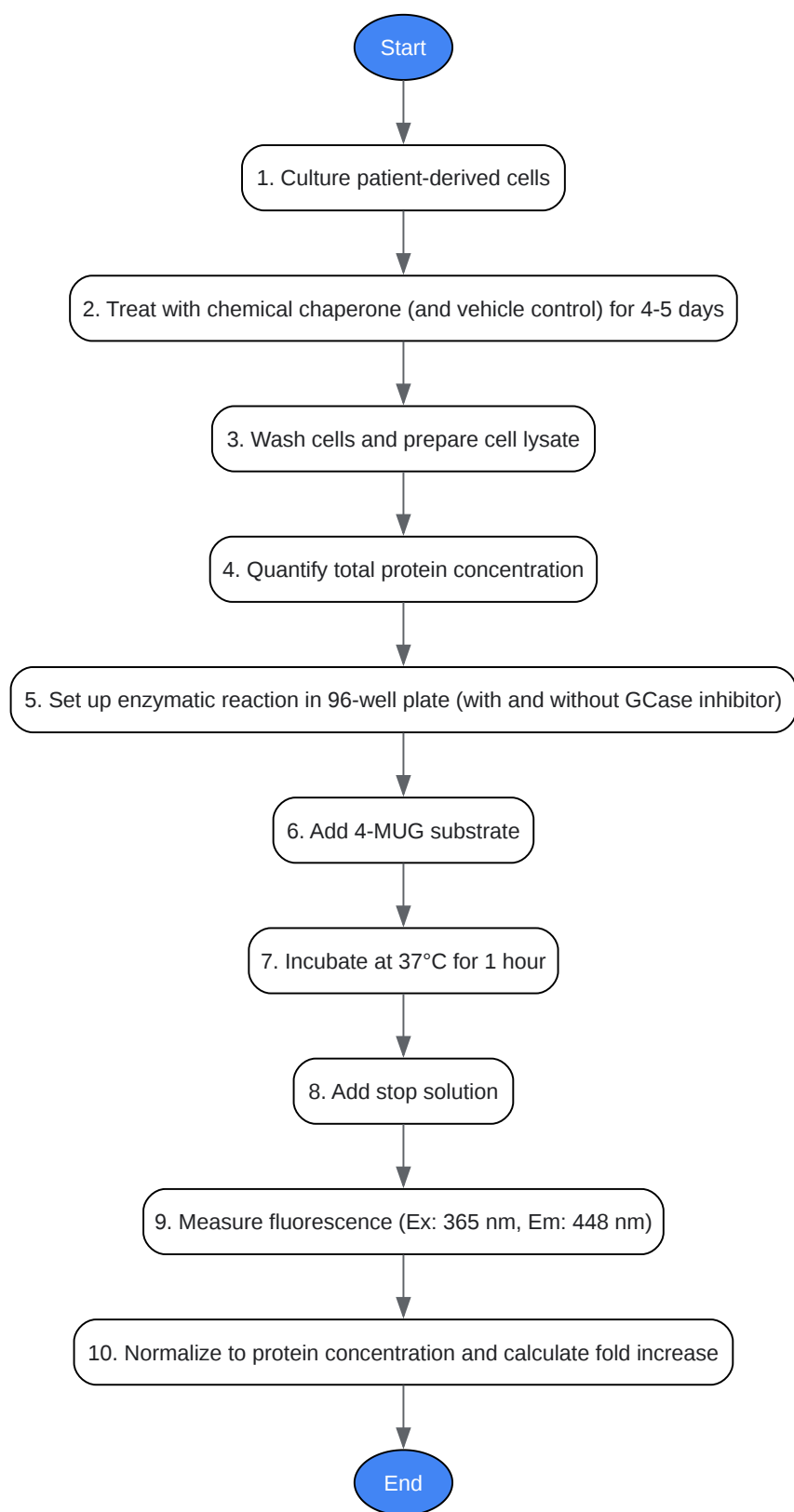
Gaucher disease, the most common lysosomal storage disorder, arises from mutations in the GBA1 gene, leading to deficient activity of the lysosomal enzyme glucocerebrosidase (GCase). [1][2][3][4] This deficiency results in the accumulation of its substrate, glucosylceramide, primarily within macrophages, leading to a range of clinical manifestations. [1][2][4] Many mutations in GBA1 cause GCase to misfold in the endoplasmic reticulum (ER), leading to its premature degradation through the ER-associated degradation (ERAD) pathway and consequently reduced enzyme levels in the lysosome. [1][5][6][7]

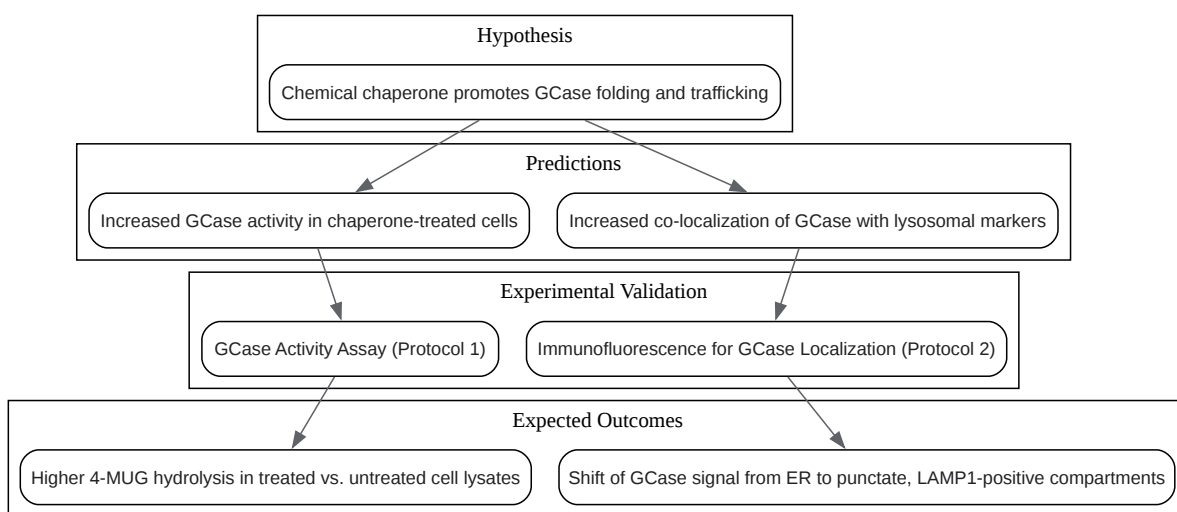
Chemical chaperones are small molecules that can bind to and stabilize misfolded mutant proteins, facilitating their proper folding and trafficking from the ER to their destination, such as the lysosome. [8][9][10][11] For Gaucher disease, these molecules represent a promising therapeutic strategy by rescuing mutant GCase variants. [2][12][13] These application notes provide an overview and detailed protocols for utilizing chemical chaperones to study the folding, trafficking, and activity of GCase in a research setting.

Mechanism of Action of Chemical Chaperones on GCase

Mutant GCase variants are often unstable at the neutral pH of the ER, making them susceptible to recognition by the ER quality control machinery and subsequent degradation.[1][6][7][12] Chemical chaperones, many of which are active-site inhibitors, bind to the mutant GCase in the ER.[13][14] This binding stabilizes the protein, allowing it to adopt a conformation that can pass through the secretory pathway to the lysosome.[1][10] Once in the acidic environment of the lysosome, the chaperone may dissociate, leaving a catalytically competent enzyme to perform its function.[1][10][11] Some chaperones, like ambroxol, exhibit pH-dependent binding, with higher affinity in the neutral ER and lower affinity in the acidic lysosome, which is advantageous for releasing the active enzyme.[15][16]







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